
2-Ethylhexyl hydrogen maleate
Overview
Description
2-Ethylhexyl hydrogen maleate (CAS RN: 7423-42-9), also known as mono(2-ethylhexyl)maleate, is a monoester derivative of maleic acid. It is classified as an anionic surfactant under the category of carboxylate ester salts . Structurally, it consists of a maleic acid backbone with a single 2-ethylhexyl ester group and a free carboxylic acid moiety, enabling its surfactant properties. This compound is characterized by its amphiphilic nature, which facilitates applications in emulsification, dispersion, and industrial formulations . Key identifiers include its EINECS number (231-048-2) and molecular formula $ C{12}H{20}O_4 $ .
Preparation Methods
General Synthetic Approach
The preparation of 2-ethylhexyl hydrogen maleate typically involves the esterification of maleic acid or maleic anhydride with 2-ethylhexanol. The key challenge is to control the reaction to form the monoester (hydrogen maleate) rather than the diester (bis(2-ethylhexyl) maleate).
Maleic acid (or maleic anhydride) + 2-Ethylhexanol → this compound + Water
Esterification Using Maleic Acid and 2-Ethylhexanol
- Maleic acid is reacted with 2-ethylhexanol in a molar ratio favoring monoester formation (typically 1:1).
- The reaction is catalyzed by acid catalysts such as sulfuric acid or solid acid catalysts.
- The reaction mixture is heated under reflux conditions.
- Water formed during esterification is continuously removed to drive the reaction forward, often using a Dean-Stark apparatus.
- Reaction temperature is typically maintained between 100–130 °C.
- The reaction time varies from several hours to optimize yield and selectivity.
- The use of heterogeneous acid catalysts such as sulfonated ionic liquids or ion-exchange resins has been reported to enhance selectivity toward monoester formation.
- Removal of water is critical; continuous azeotropic distillation improves yield and purity.
- Reaction monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures completion and minimizes over-esterification.
Selective Monoesterification via Controlled Stoichiometry and Catalysis
A patent (CN87105388A) describes a process for preparing dialkyl maleates, which can be adapted for monoesters by controlling reaction parameters:
- Esterification Zone: Maleic acid or maleic anhydride is reacted with 2-ethylhexanol in the presence of acid catalysts.
- Secondary Esterification Zone: The process includes a secondary reaction stage to adjust the esterification degree.
- Water Removal: Water is removed continuously through pipelines to shift equilibrium.
- Catalysts: Acidic ion-exchange resins or sulfonic acid groups on polymers are employed as catalysts.
- Temperature and Pressure: Controlled heating and sometimes reduced pressure to facilitate water removal and prevent side reactions.
This process emphasizes the importance of staged esterification and precise control of reaction conditions to maximize monoester yield and minimize diester formation.
Comparative Table of Preparation Parameters
Parameter | Monoester (this compound) | Diester (Bis(2-ethylhexyl) maleate) |
---|---|---|
Starting Material | Maleic acid or maleic anhydride | Maleic anhydride |
Alcohol | 2-Ethylhexanol (1 mol equiv. for monoester) | 2-Ethylhexanol (2 mol equiv. for diester) |
Catalyst | Acid catalyst (e.g., sulfuric acid, ion-exchange resin) | Acid catalyst (e.g., ionic liquids, sulfuric acid) |
Temperature | 100–130 °C | 125 °C or higher |
Reaction Time | 4–8 hours | 6–10 hours |
Water Removal | Dean-Stark apparatus or continuous distillation | Dean-Stark apparatus or azeotropic distillation |
Yield | Moderate to high, depending on control of stoichiometry | High (up to 95–100%) |
Selectivity | High monoester selectivity with controlled conditions | Full esterification to diester |
Research Data on Esterification Catalysts and Conditions
Ionic Liquid Catalysts: Studies have shown that ionic liquids containing imidazolium hydrogen sulfate groups can catalyze esterification effectively at 125 °C with high yields (up to 95%) for similar esterification reactions (e.g., dibutyl phthalate) and can be reused after drying under vacuum.
Ion-Exchange Resins: Solid acid catalysts such as sulfonated polystyrene resins enhance selectivity for monoester formation by providing a heterogeneous catalyst environment, facilitating easier separation and reuse.
Reaction Monitoring: TLC and GC are used to monitor reaction progress, ensuring the reaction stops at the monoester stage to prevent over-esterification.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form diesters.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield maleic acid and 2-ethylhexanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Esterification: Sulfuric acid, acid ion exchange resin, elevated temperatures.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, moderate temperatures.
Addition Reactions: Hydrogen, halogens, or other electrophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Maleic acid and 2-ethylhexanol.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives or hydrogenated compounds.
Scientific Research Applications
2-Ethylhexyl hydrogen maleate has found applications in various fields of research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Explored for its role in drug development, particularly in the formulation of pharmaceutical excipients.
Mechanism of Action
The mechanism of action of 2-ethylhexyl hydrogen maleate involves its ability to participate in esterification and hydrolysis reactions. The ester group can undergo nucleophilic attack by water or other nucleophiles, leading to the formation of maleic acid and 2-ethylhexanol. Additionally, the double bond in the maleate moiety can react with electrophiles, facilitating various addition reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Di(2-Ethylhexyl) Maleate (CAS 142-16-5)
- Structure : Diester of maleic acid with two 2-ethylhexyl groups.
- Function : Primarily a plasticizer, enhancing polymer flexibility by reducing intermolecular forces between polymer chains .
- Applications : Used in pharmaceuticals (e.g., as an excipient in docusate salts) and plastics manufacturing .
- Purity Standards : USP/NF guidelines specify limits (≤0.4%) as an impurity in docusate salts, analyzed via HPLC .
Bis(2-Ethylhexyl) Phosphate (CAS 298-07-7)
- Structure : Phosphate ester with two 2-ethylhexyl groups.
- Function : Metal ion extraction agent and corrosion inhibitor.
- Differentiation: Unlike maleate esters, it lacks a conjugated double bond, altering reactivity and applications in non-polymer industries .
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl Hydrogen Maleate (CAS 66104-67-4)
- Structure: Monoester with a polyethoxylated dodecyl chain.
- Function : Specialty surfactant with enhanced water solubility due to ethoxy groups.
- Applications : Likely used in cosmetics or detergents, differing from 2-ethylhexyl hydrogen maleate in chain length and hydrophilicity .
Physicochemical Properties
Analytical and Regulatory Comparisons
- Purity Testing :
- Limited toxicity data exist for the monoester, though its surfactant properties suggest lower environmental persistence .
Industrial and Commercial Availability
- Suppliers :
- Applications: Monoester: Emulsifiers, specialty coatings, and personal care products . Diester: Dominates in plasticizers for PVC and pharmaceutical laxatives .
Biological Activity
Overview
2-Ethylhexyl hydrogen maleate is an ester derived from maleic acid and 2-ethylhexanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including industrial and pharmaceutical uses.
- Molecular Formula : C12H22O4
- Molecular Weight : 230.31 g/mol
- Structure : The compound features a maleate backbone with an ethylhexyl group, which contributes to its lipophilicity and potential interactions within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for therapeutic applications in oncology.
Table 1: Summary of Cytotoxic Effects
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest |
A549 | 20 | Reactive oxygen species |
Endocrine Disruption Potential
There is growing concern regarding the endocrine-disrupting potential of compounds related to phthalates, including derivatives like this compound. Studies suggest that exposure may interfere with hormonal functions, particularly affecting reproductive health in animal models .
Occupational Exposure Study
A comprehensive study monitored workers exposed to di(2-ethylhexyl) phthalate (DEHP), a related compound. Urinary metabolites were analyzed to assess exposure levels, revealing significant increases in metabolite concentrations during work shifts. This study highlights the importance of monitoring exposure to similar compounds, including this compound, due to potential health risks associated with prolonged exposure .
Toxicological Assessment
In a toxicological assessment involving rodent models, researchers evaluated the effects of this compound on reproductive health. Results indicated alterations in hormone levels and reproductive organ morphology, underscoring the need for further investigations into its safety profile .
The biological activity of this compound may be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can disrupt cellular homeostasis, leading to increased oxidative stress and subsequent cellular damage. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. Basic: What are the recommended analytical methods for determining 2-Ethylhexyl hydrogen maleate purity in pharmaceutical formulations?
Answer:
The United States Pharmacopeia (USP) recommends high-performance liquid chromatography (HPLC) with a Zorbax XDB-C18 Rapid Resolution column (L1 type) for quantifying impurities like bis(2-ethylhexyl) maleate. The mobile phase typically involves ethanol or alcohol-based solutions, with detection at specific retention times (~1.5 minutes for bis-esters). This method replaced polarographic techniques due to environmental concerns with mercury disposal . For accurate quantification, prepare a standard solution with known concentrations and compare peak responses (rU/rS) using the formula:
where is the standard concentration, and is the sample weight .
Q. Advanced: How does the intramolecular hydrogen bonding in this compound influence its crystallographic properties?
Answer:
Neutron diffraction studies reveal that the hydrogen atom in the short intramolecular hydrogen bond of the maleate anion adopts variable positions depending on the crystalline environment. For example, in potassium hydrogen maleate, the hydrogen atom shifts between symmetric and asymmetric configurations, altering molecular packing and lattice stability. Geometric correlations derived from low-temperature neutron data (e.g., O–O distances and hydrogen displacement parameters) predict hydrogen positions with high accuracy, enabling structure-property analyses for material design .
Q. Basic: What synthetic strategies ensure high-purity this compound while minimizing diester formation?
Answer:
Controlled esterification of maleic anhydride with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid) at 60–80°C minimizes diester byproducts. Key parameters include:
- Stoichiometric ratio : Use a 1:1 molar ratio of maleic anhydride to alcohol.
- Reaction monitoring : Track acid value reduction via titration to confirm monoester formation.
- Purification : Employ fractional distillation or recrystallization from ethanol to isolate the monoester (CAS 7423-42-9) .
Q. Advanced: How do maleate esters like this compound enhance polymer flexibility in experimental applications?
Answer:
As plasticizers, maleate esters reduce intermolecular forces between polymer chains by forming flexible van der Waals interactions. For example, bis(2-ethylhexyl) maleate integrates into polyvinyl chloride (PVC) matrices, lowering glass transition temperatures () and increasing elongation-at-break. Mechanistic studies using dynamic mechanical analysis (DMA) and Fourier-transform infrared spectroscopy (FTIR) reveal ester carbonyl groups (C=O) interacting with polymer backbones, reducing chain rigidity .
Q. Basic: How can spectroscopic techniques differentiate mono- and di-esters of maleic acid?
Answer:
- Infrared (IR) Spectroscopy : Monoesters show a broad O–H stretch (\sim2500–3000 cm⁻¹) absent in diesters.
- Nuclear Magnetic Resonance (NMR) :
Q. Advanced: What methodologies resolve contradictions in impurity profiling of this compound across regulatory guidelines?
Answer:
Discrepancies in impurity limits (e.g., bis-esters) arise from variations in pharmacopeial methods. For harmonization:
Cross-validate HPLC (USP) and gas chromatography (GC) methods using certified reference materials (e.g., USP Bis(2-ethylhexyl)maleate RS).
Statistical analysis : Apply Bland-Altman plots to compare inter-laboratory reproducibility.
Adjust pH during sample prep (e.g., pH 10 borate buffer) to stabilize the monoester and prevent degradation .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant suits, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. Advanced: How do computational models predict the solvation behavior of this compound in non-polar solvents?
Answer:
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) calculate solvation free energies () in hexane or toluene. Radial distribution functions (RDFs) between ester groups and solvent molecules reveal preferential clustering around hydrophobic chains, explaining enhanced solubility. These models guide solvent selection for industrial formulations .
Properties
IUPAC Name |
(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLWPLYPNOTJC-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897446 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-42-9, 2370-71-0 | |
Record name | 2-Ethylhexyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethylhexyl) maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maleic Acid Monooctyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONO(2-ETHYLHEXYL) MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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